![molecular formula C25H40N2O3 B069775 Pactimibe CAS No. 189198-30-9](/img/structure/B69775.png)
Pactimibe
概述
描述
准备方法
合成路线和反应条件
派克替米贝可以通过一系列化学反应合成,这些反应涉及形成吲哚啉环结构。合成路线通常包括以下步骤:
吲哚啉环的形成: 通过在酸性条件下使适当的苯胺衍生物与合适的醛反应合成吲哚啉环。
工业生产方法
派克替米贝的工业生产涉及扩大上述合成路线的规模。 该工艺针对高产率和高纯度进行了优化,并包括严格的质量控制措施以确保最终产品的稳定性 .
化学反应分析
反应类型
派克替米贝经历了几种类型的化学反应,包括:
氧化: 派克替米贝可以被氧化形成各种代谢物,包括 R-125528.
还原: 还原反应可以改变吲哚啉环上的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 取代反应通常涉及烷基卤化物和酰氯等试剂.
主要形成的产物
科学研究应用
Clinical Trials
Pactimibe has undergone several clinical trials to evaluate its efficacy in reducing atherosclerosis. Notably:
- CAPTIVATE Trial : This trial aimed to assess the efficacy of this compound in patients with familial hypercholesterolemia. Despite initial hopes, the trial was terminated early due to disappointing results; maximum carotid intima-media thickness measurements showed no treatment effect, and some patients experienced increased carotid thickness .
- ACTIVATE Study : Similar to CAPTIVATE, this study also failed to meet its primary endpoint, leading to questions about the safety and effectiveness of ACAT inhibition as a therapeutic strategy for atherosclerosis .
Case Studies
Several case studies have highlighted the potential applications and limitations of this compound:
- Animal Models : In studies involving hamsters and monkeys, this compound was found to significantly lower serum cholesterol levels without adversely affecting non-high-density lipoprotein cholesterol levels . These findings suggest that this compound may have a role in managing dyslipidemia.
- Histological Analysis : Immunohistochemical analyses from animal studies indicated that this compound treatment led to reduced macrophage infiltration and decreased expression of matrix metalloproteinases (MMPs) in atherosclerotic plaques. This suggests that this compound may not only lower cholesterol but also stabilize plaques by reducing inflammation .
Summary of Research Findings
作用机制
派克替米贝通过抑制酰基辅酶 A: 胆固醇酰基转移酶 (ACAT) 酶发挥作用。这种抑制减少了胆固醇的酯化,导致胆固醇酯的形成减少。 结果,巨噬细胞和动脉粥样硬化斑块中胆固醇的积累减少 . 派克替米贝的分子靶点包括 ACAT-1 和 ACAT-2,它们参与不同组织中的胆固醇代谢 .
相似化合物的比较
派克替米贝与其他 ACAT 抑制剂(如阿伐西米贝和 K-604)进行比较 . 虽然所有这些化合物都抑制 ACAT,但派克替米贝在结构特征及其对胆固醇代谢的具体影响方面是独一无二的。类似的化合物包括:
阿伐西米贝: 另一种具有不同化学结构和药代动力学特征的 ACAT 抑制剂.
派克替米贝的独特性在于它对 ACAT-1 和 ACAT-2 的平衡抑制,使其成为研究胆固醇代谢及其相关疾病的多功能化合物 .
生物活性
Pactimibe, also known as CS-505, is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This compound has been investigated primarily for its potential in managing atherosclerosis and related cardiovascular diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, clinical trial outcomes, and comparative studies.
This compound functions by inhibiting both ACAT-1 and ACAT-2 enzymes, which play crucial roles in cholesterol esterification and absorption. The inhibition of these enzymes leads to reduced cholesterol accumulation in macrophages and other cells, thereby potentially stabilizing atherosclerotic plaques and reducing the progression of atherosclerosis. The compound also lowers plasma cholesterol levels, contributing to its anti-atherogenic effects.
Clinical Trials and Efficacy
This compound has been evaluated in several clinical trials to assess its efficacy in reducing atherosclerosis progression. Notably, the Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects (CAPTIVATE) was a significant study that included 892 patients with familial hypercholesterolemia. The trial aimed to determine the effect of this compound on carotid intima-media thickness (CIMT) compared to placebo.
Key Findings from CAPTIVATE Trial:
- Study Design : Randomized, double-blind, placebo-controlled.
- Duration : Follow-up for 15 months before premature termination due to lack of efficacy.
- Results :
- After 6 months, LDL cholesterol increased by 7.3% in the this compound group compared to 1.4% in placebo (P = .001).
- Maximum CIMT measurements showed no significant difference between groups (difference = 0.004 mm; P = .64).
- Mean CIMT increased by 0.014 mm in the this compound group (P = .04).
- Major cardiovascular events were more frequent in the this compound group (10/443) compared to placebo .
The study concluded that while this compound did not demonstrate efficacy in preventing atherosclerosis progression, it did affect lipid profiles negatively.
Comparative Studies
In animal models, this compound has shown varying degrees of effectiveness. In studies involving apolipoprotein E-deficient mice:
- Early Lesion Model : this compound treatment resulted in a significant reduction of atherosclerotic lesions compared to controls.
- Advanced Lesion Model : A notable reduction in lesion size was observed with this compound compared to other treatments like avasimibe .
These findings suggest that while this compound may exhibit anti-atherosclerotic properties in preclinical models, its translation into human clinical efficacy remains questionable.
Summary of Biological Activity
The biological activity of this compound can be summarized as follows:
Activity Type | Effect | Mechanism |
---|---|---|
ACAT Inhibition | Reduces cholesterol accumulation | Direct inhibition of ACAT-1 and ACAT-2 |
Lipid Profile Alteration | Increased LDL levels | Modulation of lipid metabolism |
Atherosclerosis Progression | No significant effect observed in humans | Lack of efficacy demonstrated in trials |
Cardiovascular Events | Higher incidence in treated groups | Potential plaque destabilization |
属性
IUPAC Name |
2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O3/c1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6/h7-16H2,1-6H3,(H,26,30)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIIZHHIOHVWJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172315 | |
Record name | Pactimibe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189198-30-9 | |
Record name | Pactimibe [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189198309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pactimibe | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12971 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pactimibe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PACTIMIBE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D874R9PZ9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。